molecular formula C6H8N4O3 B11804544 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide

2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11804544
M. Wt: 184.15 g/mol
InChI Key: NSMRNXKCSHRBSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide typically involves the reaction of 5-methyl-4-nitro-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under an ice-water bath to control the temperature . The general reaction scheme is as follows:

  • Dissolve 5-methyl-4-nitro-1H-pyrazole and triethylamine in dichloromethane.
  • Add chloroacetyl chloride dropwise while maintaining the temperature with an ice-water bath.
  • Stir the reaction mixture for a specified time to complete the reaction.
  • Isolate the product by filtration and purify it using standard techniques like recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring safety protocols are in place, and using industrial-grade equipment for mixing, temperature control, and purification.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted acetamide derivatives.

Mechanism of Action

The mechanism of action of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with molecular targets such as androgen receptors. By binding to these receptors, it can inhibit their activity, which is crucial in the progression of certain cancers like prostate cancer . The compound’s structure allows it to fit into the receptor’s binding site, blocking the natural ligand and preventing receptor activation.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methyl-1H-pyrazol-1-yl)acetamide: Lacks the nitro group, which may affect its biological activity.

    4-nitro-1H-pyrazole: Similar core structure but lacks the acetamide group.

    5-methyl-1H-pyrazole: Similar core structure but lacks both the nitro and acetamide groups.

Uniqueness

2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both the nitro and acetamide groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

2-(5-methyl-4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C6H8N4O3/c1-4-5(10(12)13)2-8-9(4)3-6(7)11/h2H,3H2,1H3,(H2,7,11)

InChI Key

NSMRNXKCSHRBSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(=O)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.